molecular formula C14H8F3IN2O4 B8694615 Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-5-nitrobenzoate

Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-5-nitrobenzoate

Cat. No.: B8694615
M. Wt: 452.12 g/mol
InChI Key: ZAEAURMYSCSVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)-5-nitrobenzoate is a useful research compound. Its molecular formula is C14H8F3IN2O4 and its molecular weight is 452.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8F3IN2O4

Molecular Weight

452.12 g/mol

IUPAC Name

methyl 3,4-difluoro-2-(2-fluoro-4-iodoanilino)-5-nitrobenzoate

InChI

InChI=1S/C14H8F3IN2O4/c1-24-14(21)7-5-10(20(22)23)11(16)12(17)13(7)19-9-3-2-6(18)4-8(9)15/h2-5,19H,1H3

InChI Key

ZAEAURMYSCSVIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC2=C(C=C(C=C2)I)F)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-5-nitro-benzoic acid (595.3 g, 1.363 mol) in acetone (9 L) was added sodium bicarbonate (609.0 g, 3.48 mol) and the mixture was stirred for 10 min. To this suspension was added dimethylsulfate (285.6 ml, 3.026 mol) and refluxed for 3 h (completion of reaction was confirmed by TLC-hexane: EtOAc/4:1), cooled to room temperature and evaporated under vacuum. The residue (yellow) was further digested in hot methanol (2 L), filtered, washed with methanol and dried to give the title compound as a solid (yellow). Yield: 405.63g (65.54%).
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595.3 g
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609 g
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9 L
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285.6 mL
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